An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Methylazepan-4-one
An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Methylazepan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-methylazepan-4-one and its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
1-Methylazepan-4-one is a cyclic ketone and a tertiary amine with a seven-membered azepane ring. It is a key intermediate in the synthesis of various pharmaceutical compounds. The hydrochloride salt is often used in research due to its increased stability and solubility.
Table 1: Chemical Identifiers for 1-Methylazepan-4-one and its Hydrochloride Salt
| Identifier | 1-Methylazepan-4-one (Free Base) | 1-Methylazepan-4-one Hydrochloride |
| IUPAC Name | 1-Methylazepan-4-one | 1-methylazepan-4-one;hydrochloride[1] |
| CAS Number | 1859-33-2[2] | 19869-42-2[1] |
| Molecular Formula | C₇H₁₃NO[2] | C₇H₁₄ClNO[1] |
| Canonical SMILES | CN1CCCC(=O)CC1 | CN1CCCC(=O)CC1.Cl |
| InChI Key | HXCVYSRFFKEHEA-UHFFFAOYSA-N | BHSJZGRGJYULPA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 1-methylazepan-4-one and its hydrochloride salt are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties of 1-Methylazepan-4-one
| Property | Value |
| Molecular Weight | 127.186 g/mol [2] |
| Boiling Point | 196.443 °C at 760 mmHg[2] |
| Density | 0.965 g/cm³[2] |
| Vapor Pressure | 0.398 mmHg at 25°C[2] |
| Flash Point | 67.167 °C[2] |
| Refractive Index | 1.459[2] |
| LogP | 0.60910[2] |
Table 3: Physicochemical Properties of 1-Methylazepan-4-one Hydrochloride
| Property | Value |
| Molecular Weight | 163.64 g/mol [1] |
| Melting Point | 165.8-166.4 °C[3] |
| Solubility | Soluble in water |
| Appearance | White to off-white solid |
Experimental Protocols
Synthesis of 1-Methylazepan-4-one Hydrochloride
A common synthetic route to 1-methylazepan-4-one hydrochloride starts from 1-methylpiperidin-4-one. This multi-step synthesis involves a ring expansion.
Experimental Protocol:
Step 1: Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol [4]
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To a solution of 1-methylpiperidin-4-one (100 mL, 0.81 mol) in ethanol (100 mL), add nitromethane (66 mL, 1.22 mol) and sodium methoxide (2.21 g, 0.041 mol).
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After 30 minutes, add additional ethanol (150 mL) to facilitate stirring.
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Stir the reaction mixture at room temperature for 48 hours.
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Filter the reaction mixture and wash the separated solid with methyl tert-butyl ether (MTBE) to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.
Step 2: Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol [4]
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A mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol (6 g, 35 mmol) and Raney nickel (600 mg) in methanol (250 mL) is stirred at room temperature under a hydrogen atmosphere for 20 hours.
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Filter the mixture through celite and evaporate the solvent under reduced pressure to obtain 4-(aminomethyl)-1-methylpiperidin-4-ol.
Step 3: Preparation of N-methylhexahydroazepin-4-one hydrochloride [4]
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Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol (5 g, 34.67 mmol) in glacial acetic acid (50 mL) and cool to 0°C.
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Slowly add a solution of sodium nitrite (2.46 g, 35.71 mmol) in water (25 mL) while maintaining the temperature at 0°C.
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Stir the reaction overnight at 0°C.
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Add dichloromethane (DCM, 250 mL) and adjust the pH of the reaction solution to 7-8 with sodium bicarbonate.
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Separate the DCM layer and wash the aqueous layer twice with DCM (50 mL).
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Combine the organic layers and concentrate.
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Dissolve the resulting oil in isopropanol (20 mL) and adjust the pH to <6 with a hydrogen chloride solution in isopropanol.
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Cool the solution to induce crystallization, yielding N-methylhexahydroazepin-4-one hydrochloride as a solid.
Caption: Synthesis workflow for 1-Methylazepan-4-one Hydrochloride.
Spectroscopic Data
Predicted ¹H NMR Spectral Data:
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A singlet for the N-methyl protons.
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Multiple multiplets for the methylene protons on the azepane ring. The protons adjacent to the nitrogen and the carbonyl group would be expected to be the most deshielded.
Predicted ¹³C NMR Spectral Data:
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A signal for the carbonyl carbon (C=O) in the downfield region (around 200-210 ppm).
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A signal for the N-methyl carbon.
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Signals for the five methylene carbons of the azepane ring, with those adjacent to the heteroatoms (N and C=O) appearing at lower field.
Biological Activity and Signaling Pathways
1-Methylazepan-4-one hydrochloride has been identified as an inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in cell survival, proliferation, and apoptosis. They are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.
The PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway. Once activated, PIM kinases phosphorylate a variety of substrates that regulate cell cycle progression and inhibit apoptosis. For instance, PIM kinases can phosphorylate the pro-apoptotic protein BAD, thereby inactivating it and promoting cell survival. They can also phosphorylate cell cycle regulators like p21 and p27 to promote cell cycle progression.
Caption: PIM Kinase Signaling Pathway and point of inhibition.
Safety and Handling
1-Methylazepan-4-one and its hydrochloride salt should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This guide provides a foundational understanding of 1-methylazepan-4-one for its application in research and development. For any specific application, further investigation and adherence to safety protocols are essential.
References
- 1. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
